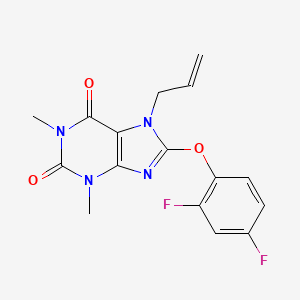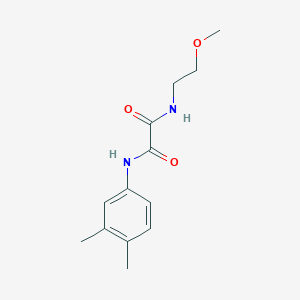
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as DPA-714, is a purinergic receptor ligand that has gained significant attention in the field of scientific research due to its potential applications in the diagnosis and treatment of various diseases.
Mecanismo De Acción
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the synthesis of steroid hormones and cell membrane integrity. 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the transport of cholesterol, leading to a decrease in steroid hormone synthesis and cell death. Additionally, 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In vivo studies have shown that 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in scientific research is its high affinity and specificity for TSPO, which allows for the accurate visualization and quantification of TSPO in vivo. Additionally, 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent biological activity in various disease models, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its high cost and limited availability, which can make it challenging for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for the use of 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in scientific research. One potential application is in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in the diagnosis and monitoring of cancer and inflammation, and further research is needed to explore these applications. Finally, the development of new and improved synthesis methods for 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could help to increase its availability and reduce its cost, making it more accessible to researchers.
Métodos De Síntesis
The synthesis of 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with allyl bromide in the presence of potassium carbonate to form 2,4-difluoro-N-allylaniline. This compound is then reacted with 3,7-dihydro-1H-purine-2,6-dione in the presence of sodium hydride to form 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be a potent ligand for the translocator protein (TSPO), which is expressed in various tissues including the brain, heart, and immune system. TSPO is involved in several cellular processes such as cholesterol transport, apoptosis, and inflammation. 7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used as a radioligand for TSPO in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in vivo. This has potential applications in the diagnosis and monitoring of various diseases such as neurodegenerative disorders, cancer, and inflammation.
Propiedades
IUPAC Name |
8-(2,4-difluorophenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c1-4-7-22-12-13(20(2)16(24)21(3)14(12)23)19-15(22)25-11-6-5-9(17)8-10(11)18/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKDXGIGJXFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)F)F)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)

![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)
![4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B5213956.png)
![1-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine hydrobromide](/img/structure/B5213964.png)
![1-cyclohexyl-2-isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5213982.png)